

UCSF924: A Technical Guide to a Selective Dopamine D4 Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of **UCSF924**, a potent and highly selective partial agonist for the D4 dopamine receptor (DRD4). This document details the structure-based drug discovery approach, key experimental data, and detailed protocols utilized in its identification and characterization.

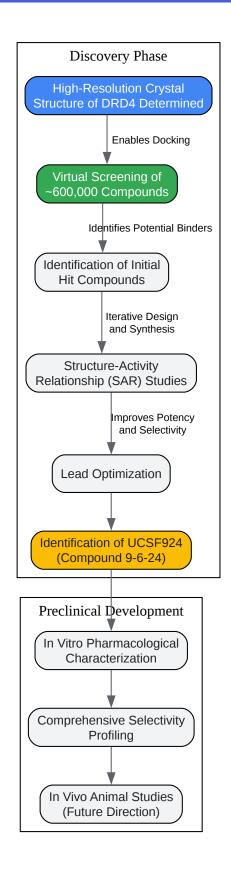
Introduction

The dopamine D4 receptor (DRD4) is a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse.[1][2] The development of selective ligands for DRD4 has been a long-standing challenge due to its high homology with other D2-like dopamine receptors (D2 and D3). **UCSF924** emerged from a targeted drug discovery campaign that leveraged the high-resolution crystal structure of the DRD4 to identify a novel chemical scaffold with exceptional selectivity.[1][3][4] This document serves as a central repository of technical information regarding **UCSF924**, intended to facilitate further research and development efforts.

Discovery and Development Workflow

The discovery of **UCSF924** was a prime example of a successful structure-based drug design strategy. The workflow involved an iterative process of computational modeling and experimental validation.





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Figure 1: Discovery and development workflow of UCSF924.



The process began with the determination of the high-resolution crystal structure of the human DRD4 in complex with the antagonist nemonapride.[3][5] This structural information was crucial for the subsequent virtual screening of a large compound library.[3][4] Initial hits from the virtual screen were then subjected to experimental validation and iterative cycles of chemical synthesis and structure-activity relationship (SAR) studies to improve potency and selectivity, ultimately leading to the identification of **UCSF924**.[4][6]

Quantitative Data Summary

UCSF924 exhibits high potency and unprecedented selectivity for the DRD4. The key quantitative data are summarized in the tables below.

Parameter	Value	Assay	Reference
Binding Affinity (Ki)	3.0 nM	Radioligand Binding Assay	[7]
Functional Potency (EC50)	4.2 nM	cAMP Accumulation Assay	[8][9]

Table 1: In Vitro Potency of **UCSF924** at the Human Dopamine D4 Receptor.

Receptor	Binding Affinity (Ki)	Selectivity Fold (vs. DRD4)	Reference
DRD4	3.0 nM	-	[7]
DRD2	> 10,000 nM	> 3300	[7]
DRD3	> 10,000 nM	> 3300	[7]
Panel of 320 GPCRs	No significant activity at 1 μM	High	[7][9]

Table 2: Selectivity Profile of **UCSF924**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



Radioligand Binding Assay

- Objective: To determine the binding affinity (Ki) of **UCSF924** for the human DRD4.
- Receptor Source: Membranes from HEK293 cells transiently expressing the human DRD4.
- Radioligand: [3H]-spiperone.
- Protocol:
 - Membrane preparations were incubated with a fixed concentration of [3H]-spiperone and varying concentrations of the competitor compound (UCSF924).
 - Incubations were carried out in 96-well plates in a buffer containing 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
 - \circ Non-specific binding was determined in the presence of 10 μ M haloperidol.
 - Following incubation at room temperature, the reaction was terminated by rapid filtration through glass fiber filters.
 - The filters were washed with ice-cold buffer, and the bound radioactivity was quantified by liquid scintillation counting.
 - Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

cAMP Accumulation Assay

- Objective: To determine the functional potency (EC50) of UCSF924 as an agonist at the human DRD4.
- Cell Line: HEK293T cells stably expressing the human DRD4.
- Protocol:
 - Cells were plated in 384-well plates and incubated overnight.
 - The cells were then treated with varying concentrations of UCSF924 in the presence of 500 μM IBMX (a phosphodiesterase inhibitor) and 1 μM forskolin (to stimulate adenylyl



cyclase).

- Following a 30-minute incubation at 37°C, intracellular cAMP levels were measured using a commercially available HTRF-based cAMP assay kit.
- EC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.

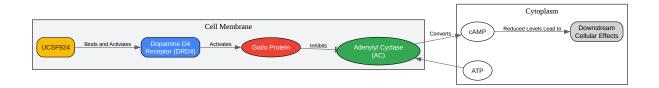
β-Arrestin Recruitment Assay (PRESTO-Tango)

- Objective: To assess the selectivity of UCSF924 by screening against a large panel of GPCRs.
- Platform: PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output-Tango) β-arrestin recruitment assay.
- Protocol:
 - A library of 320 non-olfactory human GPCRs was screened in HTLA cells.
 - Each GPCR was individually expressed as a fusion with a TEV protease cleavage site followed by a transcription factor.
 - Upon agonist-induced β-arrestin recruitment, a co-expressed β-arrestin-TEV protease fusion protein cleaves the transcription factor, leading to the expression of a luciferase reporter gene.
 - UCSF924 was screened at a concentration of 1 μM.
 - Luciferase activity was measured to determine the activity of UCSF924 at each receptor in the panel.

Signaling Pathway and Mechanism of Action

UCSF924 is a partial agonist at the DRD4, meaning it binds to and activates the receptor but elicits a submaximal response compared to a full agonist. The DRD4 primarily couples to the Gαi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.





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Figure 2: Simplified signaling pathway of UCSF924 at the DRD4.

Conclusion and Future Directions

UCSF924 represents a significant advancement in the development of selective probes for studying the function of the DRD4. Its high potency and exceptional selectivity make it an invaluable tool for dissecting the role of this receptor in normal physiology and in various disease states. While **UCSF924** itself is a research tool and not a drug, the structure-based discovery approach that led to its identification provides a clear roadmap for the development of future DRD4-targeted therapeutics with improved efficacy and side-effect profiles.[6] Future preclinical development of **UCSF924** or its analogs would likely involve in vivo studies in animal models to assess its pharmacokinetic properties, brain penetration, and efficacy in relevant behavioral paradigms.[2]

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